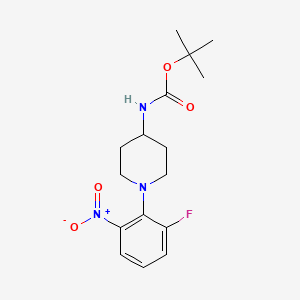

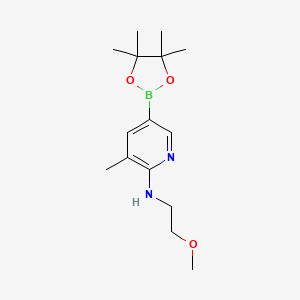

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

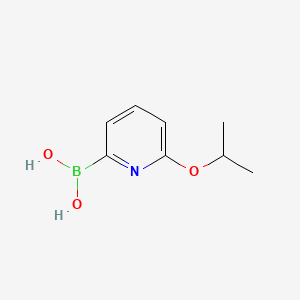

“tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H22FN3O4 . It has an average mass of 339.362 Da and a monoisotopic mass of 339.159424 Da . It is available for purchase for research purposes .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” is defined by its molecular formula, C16H22FN3O4 . Unfortunately, specific details about the arrangement of these atoms (i.e., the compound’s 3D structure) are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” are not detailed in the search results. The molecular formula (C16H22FN3O4) and mass (339.362 Da) are known , but further details would require additional research.科学的研究の応用

Graphical Synthetic Routes of Vandetanib

A study by Mi (2015) reviewed existing synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. It was found that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were used in a multi-step synthesis involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the title compound. This route showcases the compound's relevance in synthesizing complex pharmaceuticals with higher yield and commercial value on an industrial scale (Mi, 2015).

Applications in N-heterocycles Synthesis

Philip et al. (2020) discussed the use of tert-butanesulfinamide in the stereoselective synthesis of N-heterocycles, including piperidines, through sulfinimines. While not the same compound, this research contextually relates to the chemical frameworks involving piperidine structures, highlighting the broader applications of piperidine derivatives in synthesizing structurally diverse and therapeutically significant compounds (Philip et al., 2020).

Nucleophilic Aromatic Substitution

The research by Pietra and Vitali (1972) explored the reactions of piperidine with nitro-aromatic compounds, demonstrating nucleophilic aromatic substitution reactions that yield nitro-piperidinobenzene derivatives. Such reactions are fundamental in organic synthesis, suggesting the relevance of tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate in studying and applying these types of chemical transformations (Pietra & Vitali, 1972).

Synthetic Antioxidants and Environmental Studies

Research on synthetic phenolic antioxidants (SPAs) like tert-butylphenol derivatives has been summarized by Liu and Mabury (2020), reflecting on their environmental occurrence, human exposure, and toxicity. This study contextualizes the environmental and health-related aspects of tert-butyl derivatives, underscoring the importance of understanding the impact of such compounds beyond their direct applications in synthesis and pharmaceuticals (Liu & Mabury, 2020).

将来の方向性

特性

IUPAC Name |

tert-butyl N-[1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)14-12(17)5-4-6-13(14)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPVZZMXBMNDKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693168 |

Source

|

| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate | |

CAS RN |

1233951-67-1 |

Source

|

| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)